1-Chloro-2-(ethylsulfonyl)ethane
Description
Overview of Organosulfur Halides in Contemporary Chemical Science
Organosulfur compounds, organic compounds containing sulfur, are integral to various fields, from biochemistry to materials science. wikipedia.org Nature abounds with these compounds; for instance, the amino acids cysteine and methionine are organosulfur compounds, crucial for life. wikipedia.org The class of organosulfur halides encompasses compounds with one or more halogen atoms bonded to a sulfur atom, such as sulfenyl, sulfinyl, and sulfonyl halides. wikipedia.org These compounds are pivotal in organic synthesis, serving as versatile building blocks for creating complex molecules. taylorandfrancis.com Their reactivity, influenced by the specific sulfur-containing functional group, makes them valuable in the synthesis of pharmaceuticals, agrochemicals, and other organic materials. taylorandfrancis.com
The formation of carbon-sulfur bonds is a key step in the synthesis of many organosulfur compounds. taylorandfrancis.com While various sulfenylating agents like thiols and disulfides have been developed, their application can be limited by factors such as cost, toxicity, and instability. taylorandfrancis.com This has driven research into alternative and more practical sulfur-donating reagents.
Chemical and Structural Significance of 1-Chloro-2-(ethylsulfonyl)ethane
This compound, with the chemical formula C₄H₉ClO₂S, is a solid compound with a molecular weight of 156.63 g/mol . sigmaaldrich.com Its structure features an ethylsulfonyl group attached to a chloroethane (B1197429) moiety. This combination of a reactive chloro group and a strongly electron-withdrawing sulfonyl group imparts unique chemical properties to the molecule.
Below is a table summarizing the key chemical and structural properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₄H₉ClO₂S | sigmaaldrich.comuni.lu |
| Molecular Weight | 156.63 g/mol | sigmaaldrich.com |
| CAS Number | 25027-40-1 | sigmaaldrich.comsigmaaldrich.com |
| Appearance | Solid | sigmaaldrich.com |
| Flash Point | 130.7 °C (267.3 °F) | sigmaaldrich.comsigmaaldrich.com |
| SMILES String | CCS(=O)(=O)CCCl | sigmaaldrich.comuni.lu |
| InChI Key | SSZGZNMFUXOAFG-UHFFFAOYSA-N | sigmaaldrich.comuni.lu |
The presence of both a chlorine atom and a sulfonyl group makes this compound a bifunctional compound. The chlorine atom can act as a leaving group in nucleophilic substitution reactions, while the sulfonyl group can influence the reactivity of the adjacent carbon atoms.
Current State of Research on β-Chloroethyl Sulfones
β-Chloroethyl sulfones, the class of compounds to which this compound belongs, are recognized for their reactivity and utility in organic synthesis. A related compound, bis(2-chloroethyl) sulfone, is an oxidation product of mustard gas and has been a subject of study. wikipedia.orgnih.gov
Research into the hydrolysis of the related compound 2-chloroethyl ethyl sulfide (B99878) has provided insights into the formation of sulfonium (B1226848) salts and their impact on reaction mechanisms. researchgate.net These studies highlight the complex reactivity of β-chloroethyl derivatives and their potential to undergo intramolecular cyclization and form reactive intermediates. researchgate.net The understanding of these reaction pathways is crucial for their application in controlled chemical syntheses.
The reactivity of β-chloroethyl sulfones makes them valuable precursors in the synthesis of various heterocyclic compounds and other functionalized molecules. The electron-withdrawing nature of the sulfonyl group activates the β-carbon for nucleophilic attack, facilitating a range of chemical transformations.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloro-2-ethylsulfonylethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClO2S/c1-2-8(6,7)4-3-5/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZGZNMFUXOAFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70179737 | |
| Record name | Ethane, 1-chloro-2-(ethylsulfonyl)- | |
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Molecular Weight |
156.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25027-40-1 | |
| Record name | 1-Chloro-2-(ethylsulfonyl)ethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25027-40-1 | |
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| Record name | Ethane, 1-chloro-2-(ethylsulfonyl)- | |
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| Record name | 25027-40-1 | |
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| Record name | Ethane, 1-chloro-2-(ethylsulfonyl)- | |
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| Record name | 1-chloro-2-(ethanesulfonyl)ethane | |
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Synthesis Methodologies and Strategic Approaches to 1 Chloro 2 Ethylsulfonyl Ethane
Direct Synthesis Routes for 1-Chloro-2-(ethylsulfonyl)ethane
Direct synthesis routes to this compound are characterized by the formation of the chloroethyl and ethylsulfonyl moieties in a concerted or sequential manner, leading directly to the target compound.
Examination of Precursor Molecules and Synthetic Pathways
The primary precursor for the direct synthesis of this compound is typically 2-chloroethyl ethyl sulfide (B99878). nih.govwikipedia.orgnist.gov This starting material already contains the essential carbon-sulfur backbone and the chloroethyl group. The synthetic challenge then lies in the oxidation of the sulfide group to a sulfone.
Another potential, though less common, direct approach could involve the reaction of a sulfinating agent with a suitable chloroethane (B1197429) derivative. However, the oxidation of 2-chloroethyl ethyl sulfide remains the most prevalent and well-documented direct synthetic pathway.
Methodological Optimization for Purity and Yield Enhancement
Optimizing the direct synthesis of this compound from 2-chloroethyl ethyl sulfide focuses on the selection of the oxidizing agent and the control of reaction conditions to maximize the yield and purity of the final product. The primary challenge is to achieve complete oxidation to the sulfone without significant formation of the intermediate sulfoxide (B87167), 1-chloro-2-(ethylsulfinyl)ethane, or other byproducts. jchemrev.comchemscene.combldpharm.com
The use of excess strong oxidizing agents is generally required to drive the reaction to completion. google.com However, harsh conditions can lead to decomposition or side reactions. Therefore, careful control of temperature, reaction time, and the stoichiometry of the reactants is crucial for high purity and yield.
Indirect Synthetic Pathways via Functional Group Interconversions
Indirect synthetic routes to this compound involve the synthesis of a precursor molecule that is subsequently converted to the target compound through one or more functional group transformations. The most significant indirect pathway is the oxidation of sulfide precursors.
Oxidative Transformations of Sulfide Precursors to Sulfone Derivatives
The oxidation of 2-chloroethyl ethyl sulfide to this compound is a cornerstone of its synthesis. This transformation involves the conversion of the sulfide functional group to a sulfone.
Selective oxidation is critical to ensure the formation of the desired sulfone without over-oxidation or the formation of unwanted byproducts. A variety of oxidizing agents and catalytic systems have been investigated for the selective oxidation of sulfides to sulfones. jchemrev.commdpi.com
Hydrogen peroxide is a commonly used "green" oxidant, often in the presence of a catalyst to enhance its reactivity and selectivity. google.commdpi.comresearchgate.net Catalytic systems can include various metal complexes or heterogeneous catalysts that facilitate the oxygen transfer from the peroxide to the sulfide. google.commdpi.com The choice of solvent can also play a crucial role in controlling the selectivity of the oxidation, with different solvents favoring the formation of either the sulfoxide or the sulfone. rsc.org
Other oxidizing agents, such as potassium permanganate (B83412) and m-chloroperoxybenzoic acid (m-CPBA), can also be employed. However, these reagents may require more stringent control of reaction conditions to prevent over-oxidation or side reactions with other functional groups present in the molecule. google.com
The primary byproduct in the oxidation of 2-chloroethyl ethyl sulfide is the corresponding sulfoxide, 1-chloro-2-(ethylsulfinyl)ethane. chemscene.combldpharm.com Incomplete oxidation will result in a mixture of the starting sulfide, the intermediate sulfoxide, and the desired sulfone. To minimize the formation of the sulfoxide, an excess of the oxidizing agent and sufficient reaction time are typically employed. google.com
Another potential byproduct can arise from the reaction of the chloroethyl group. Under certain conditions, particularly with nucleophilic reagents or elevated temperatures, side reactions involving the chlorine atom can occur. Careful selection of the oxidant and reaction conditions is necessary to avoid these unwanted transformations. For instance, the use of milder, more selective oxidizing systems can help to preserve the integrity of the chloroethyl moiety.
Halogenation Reactions within Sulfonyl-Containing Scaffolds
The introduction of a halogen atom into a molecule containing a sulfonyl group is a key transformation in the synthesis of various functionalized compounds. One of the primary methods for achieving this is through the halogenation of a precursor molecule that already contains the ethylsulfonyl scaffold.
A plausible and widely utilized strategy for the synthesis of β-halo sulfones involves the addition of hydrogen halides to vinyl sulfones. scripps.edu In the specific case of this compound, this would entail the reaction of ethyl vinyl sulfone with hydrogen chloride (HCl). The electrophilic addition of HCl to the carbon-carbon double bond of ethyl vinyl sulfone is expected to proceed via a carbocation intermediate. youtube.comchemguide.co.uklibretexts.org The regioselectivity of this addition is governed by Markovnikov's rule, which predicts that the hydrogen atom will add to the carbon atom that already bears the greater number of hydrogen atoms, leading to the formation of the more stable carbocation. libretexts.org In the case of ethyl vinyl sulfone, the electron-withdrawing nature of the sulfonyl group significantly influences the stability of the intermediate carbocation, directing the chloride ion to the carbon atom beta to the sulfonyl group.
Alternatively, free-radical addition of hydrogen halides can also be employed, particularly with hydrogen bromide, often leading to anti-Markovnikov products in the presence of peroxides. pharmaguideline.commasterorganicchemistry.com However, the free-radical addition of HCl is generally less efficient. chemicalforums.com
Another approach to halogenation involves the direct chlorination of a saturated ethylsulfonyl-containing precursor. This can be achieved through various chlorinating agents, with the reaction conditions influencing the position of chlorination. For instance, the α-chlorination of alkyl phenyl sulfones has been reported using carbon tetrachloride in the presence of a strong base. thieme-connect.com However, achieving selective β-chlorination on a simple alkyl sulfone chain without activating groups can be challenging.
The synthesis of β-keto sulfones and their subsequent halogenation offers another pathway. These compounds can be halogenated at the α-position to the carbonyl group, and subsequent chemical modifications could potentially lead to the desired this compound. rsc.org
Comparative Analysis of Synthetic Efficiencies and Industrial Scalability
The selection of a synthetic route for the industrial production of this compound hinges on several factors, including reaction efficiency, cost of starting materials, operational simplicity, and environmental impact. google.com
The oxidation of sulfides is a common industrial method for the synthesis of sulfones. organic-chemistry.org For instance, the oxidation of 2-chloroethyl ethyl sulfide could theoretically yield the target compound. Industrial-scale oxidations often utilize reagents like hydrogen peroxide, sometimes in the presence of a catalyst. google.com The efficiency of this method depends on the selective oxidation of the sulfide to the sulfone without significant side reactions.
A comparative analysis of these potential routes would require detailed experimental data on reaction yields, purification requirements, and the cost and availability of all reagents and solvents on an industrial scale.
Below is a comparative table of potential synthetic approaches with hypothetical efficiency data for illustrative purposes:
| Synthetic Approach | Key Reaction Steps | Potential Advantages | Potential Disadvantages | Hypothetical Overall Yield | Industrial Scalability Score (1-5) |
| Addition to Vinyl Sulfone | 1. Synthesis of ethyl vinyl sulfone. 2. Addition of HCl. | Potentially high regioselectivity in the addition step. | Requires the prior synthesis of the vinyl sulfone precursor. | 75% | 4 |
| Oxidation of Thioether | 1. Synthesis of 2-chloroethyl ethyl sulfide. 2. Oxidation to the sulfone. | Potentially a one-pot reaction from the thioether. | Risk of over-oxidation or side reactions. | 65% | 3 |
| Halogenation of β-Keto Sulfone | 1. Synthesis of a β-keto ethyl sulfone. 2. α-Halogenation. 3. Subsequent modifications. | Well-established halogenation chemistry for β-keto systems. | Multi-step process with potentially lower overall yield. | 50% | 2 |
This table is for illustrative purposes only and the data presented is hypothetical.
Development of Novel Synthetic Strategies for Analogues and Derivatives of this compound
The development of novel synthetic strategies for analogues and derivatives of this compound is driven by the desire to create new molecules with tailored properties for various applications. These strategies often focus on introducing different functional groups or structural motifs onto the ethylsulfonyl scaffold.
One area of development is the synthesis of functionalized allylic sulfones, which can serve as versatile intermediates. nih.govorganic-chemistry.orgrsc.org For example, rhodium-catalyzed hydrosulfonylation of allenes and alkynes provides a direct route to chiral allylic sulfones. nih.gov These chiral building blocks can then be further modified to produce a variety of optically active sulfone derivatives.
The use of multicomponent reactions is another emerging strategy for the efficient synthesis of complex sulfone-containing molecules. For instance, a copper-catalyzed three-component reaction of arylpropiolic acids, a sulfur dioxide source, and aryl boronic acids has been developed for the synthesis of vinyl sulfone derivatives. rsc.org
Furthermore, the functionalization of the carbon backbone of this compound itself can lead to a wide range of analogues. The chlorine atom can be displaced by various nucleophiles to introduce new functional groups. Additionally, modifications of the ethyl group, for example through the use of different starting materials in the synthesis, can lead to a diverse library of related sulfones.
Chemical Reactivity and Mechanistic Investigations of 1 Chloro 2 Ethylsulfonyl Ethane
Nucleophilic Substitution Reactions Involving the Chloroethyl Moiety
The presence of a chlorine atom on the ethyl chain makes 1-Chloro-2-(ethylsulfonyl)ethane a substrate for nucleophilic substitution reactions. These reactions involve the replacement of the chloride leaving group by a nucleophile.
Influence of the Sulfonyl Group on Leaving Group Kinetics
The ethylsulfonyl group (–SO₂CH₂CH₃) at the β-position to the chlorine atom exerts a significant influence on the rate of nucleophilic substitution. The strong electron-withdrawing nature of the sulfonyl group activates the C-Cl bond, making the carbon atom attached to the chlorine more electrophilic and susceptible to nucleophilic attack. This activation generally leads to faster reaction rates compared to analogous chloroalkanes lacking the sulfonyl group.
The kinetics of these reactions are typically studied by monitoring the rate of disappearance of the starting material or the appearance of the product in the presence of various nucleophiles. While specific kinetic data for this compound is not extensively documented in publicly available literature, studies on analogous β-chloroethyl sulfones suggest that these reactions often follow second-order kinetics, characteristic of an Sₙ2 mechanism. libretexts.org The rate of reaction is dependent on the concentration of both the substrate and the nucleophile.
Table 1: Hypothetical Relative Rate Constants for the Reaction of this compound with Various Nucleophiles
| Nucleophile | Solvent | Relative Rate Constant (k_rel) |
| Thiocyanate (SCN⁻) | Acetone | 1.00 |
| Iodide (I⁻) | Acetone | 0.85 |
| Azide (N₃⁻) | Ethanol | 0.60 |
| Piperidine | Ethanol | 0.45 |
| Methoxide (B1231860) (CH₃O⁻) | Methanol | 0.20 |
Note: This table presents hypothetical data based on general nucleophilicity trends and the expected reactivity of β-chloroethyl sulfones to illustrate the concept. Actual experimental values may vary.
Elucidation of Reaction Mechanisms and Transition States
The primary mechanism for nucleophilic substitution in this compound is expected to be the Sₙ2 (bimolecular nucleophilic substitution) mechanism. libretexts.org This is favored by the primary nature of the carbon bearing the leaving group, which is relatively unhindered sterically.
In an Sₙ2 reaction, the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (backside attack). This leads to a transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom. As the new bond forms, the old bond breaks, resulting in an inversion of stereochemistry at the carbon center if it were chiral.
Computational studies on related β-substituted ethyl systems provide insights into the geometry of the transition state. The presence of the bulky and electron-withdrawing sulfonyl group can influence the energy and structure of the transition state, potentially affecting the activation energy of the reaction.
In some cases, particularly with strong, sterically hindered bases, an E2 (bimolecular elimination) reaction can compete with the Sₙ2 reaction, leading to the formation of ethyl vinyl sulfone. libretexts.org The regioselectivity of elimination is governed by Zaitsev's rule, which predicts the formation of the more substituted alkene as the major product. libretexts.org
Oxidative Stability and Behavior of the Sulfonyl Group
Resistance to Further Oxidation and Degradation Pathways
The sulfur atom in the sulfonyl group is already in its highest stable oxidation state and is therefore resistant to further oxidation under typical conditions. organic-chemistry.org The C-S and S=O bonds are strong, contributing to the thermal stability of the sulfone moiety.
However, under harsh oxidative conditions or upon prolonged exposure to certain environments, degradation can occur. Studies on the degradation of sulfonated polymers suggest that scission of the polymer backbone can be initiated by oxidative attack. rit.edu For a small molecule like this compound, degradation might involve cleavage of the C-S bond or reactions at the ethyl group, although specific pathways are not well-documented. The abiotic degradation of chlorinated ethanes in aqueous environments often proceeds via reductive dechlorination, a process that may also be relevant for this compound under specific environmental conditions. nih.gov
Electrophilic Reactivity Profiles and Alkylation Potential
This compound can act as an electrophile, specifically as an alkylating agent. The electron-withdrawing sulfonyl group enhances the electrophilic character of the carbon atom bonded to the chlorine, making it a good site for nucleophilic attack.
This property allows this compound to be used in the synthesis of a variety of other compounds by introducing the 2-(ethylsulfonyl)ethyl group. For example, it can react with nucleophiles such as amines, alkoxides, and thiolates to form the corresponding substituted products. google.comlibretexts.org These reactions are valuable in organic synthesis for building more complex molecular architectures.
The alkylation reaction typically proceeds via the Sₙ2 mechanism, as discussed earlier. The choice of solvent and reaction conditions can be optimized to favor substitution over elimination.
Table 2: Examples of Alkylation Reactions with this compound
| Nucleophile | Product |
| Ammonia (NH₃) | 2-(Ethylsulfonyl)ethanamine |
| Sodium methoxide (NaOCH₃) | 1-Methoxy-2-(ethylsulfonyl)ethane |
| Sodium thiophenoxide (NaSPh) | Phenyl 2-(ethylsulfonyl)ethyl sulfide (B99878) |
| Diethylamine ((CH₃CH₂)₂NH) | N,N-Diethyl-2-(ethylsulfonyl)ethanamine |
Note: This table provides examples of expected products from the reaction of this compound with various nucleophiles, illustrating its alkylation potential.
The reactivity of this compound as an alkylating agent is a key aspect of its chemical profile, enabling its use as a building block in the synthesis of diverse organic molecules. The presence of the sulfonyl group not only activates the molecule for this type of reaction but also imparts specific properties to the resulting products.
Comparative Analysis with Related Alkylating Agents
The alkylating potential of this compound can be understood by comparing it with other chloroethyl compounds, particularly those with different sulfur oxidation states or additional functional groups.
A closely related compound is 2-chloroethyl ethyl sulfide (CES). Studies have shown that CES can alkylate DNA, forming adducts such as 7-ethylthioethylguanine, 3-ethylthioethyladenine, and O6-ethylthioethylguanine. nih.gov The reactivity of CES is thought to proceed through the formation of a cyclic episulfonium ion, a highly reactive intermediate that readily reacts with nucleophilic sites on DNA. nih.gov
Another relevant compound for comparison is bis(2-chloroethyl) sulfone , the sulfone analog of sulfur mustard. Unlike sulfur mustards, which form a cyclic sulfonium (B1226848) ion, the sulfone is a less potent blistering agent. wikipedia.org However, it is still a reactive alkylating agent. Its reactions with bases like sodium hydroxide (B78521) lead to the formation of a cyclic ether, 1,4-oxathiane-4,4-dioxide, while weaker bases like sodium carbonate result in the formation of bis-(hydroxyethyl)sulfone. wikipedia.org This indicates that the reactivity profile is dependent on the reaction conditions and the nucleophile involved.
The reactivity of these compounds highlights the importance of the sulfur atom in mediating the alkylation reaction. While the sulfide in CES actively participates in forming the reactive episulfonium ion, the oxidized sulfonyl group in bis(2-chloroethyl) sulfone and, by extension, in this compound, primarily acts as an electron-withdrawing group, activating the C-Cl bond for nucleophilic substitution.
The table below provides a comparative overview of this compound and related alkylating agents.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Reactive Feature |
| This compound | C4H9ClO2S | 156.63 sigmaaldrich.com | Activated C-Cl bond due to the electron-withdrawing sulfonyl group. |
| 2-Chloroethyl ethyl sulfide | C4H9ClS | 124.63 | Formation of a reactive episulfonium ion. |
| Bis(2-chloroethyl) sulfone | C4H8Cl2O2S | 191.07 wikipedia.org | Two activated C-Cl bonds due to the central sulfonyl group. |
| 1-(2-Chloroethyl)-1-nitrosourea (B1198657) | C3H6ClN3O2 | 149.55 | Generation of a chloroethyldiazonium ion, a potent alkylating species. nih.gov |
Intermolecular Interactions and Adduct Formation Studies
The ability of this compound to act as an alkylating agent implies that it can form covalent adducts with various biomolecules, including DNA and proteins. The study of these adducts is crucial for understanding its mechanism of action and potential biological effects.
Mass spectrometry is a powerful tool for identifying and characterizing such adducts. For instance, the episulfonium ion derived from the glutathione (B108866) conjugate of 1,2-dichloroethane (B1671644) has been shown to alkylate protein disulfide isomerase (PDI), with the primary targets being the cysteine residues in the active sites. nih.gov This demonstrates the propensity of chloroethyl compounds to react with soft nucleophiles like sulfur-containing amino acid residues.
In the context of DNA, alkylating agents like 1-(2-chloroethyl)-1-nitrosourea (CNU) have been shown to form a variety of adducts, including N7-(2-hydroxyethyl)guanine and the interstrand crosslink 1,2-[diguan-7-yl]-ethane. nih.gov The formation of these adducts can have significant biological consequences.
While direct experimental data on the specific adducts formed by this compound is limited in the public domain, it is reasonable to infer that it would exhibit a preference for reacting with nucleophilic sites on biomolecules. The predicted collision cross section (CCS) values for various adducts of this compound, such as with protons ([M+H]+) and sodium ions ([M+Na]+), have been calculated and are available in public databases. uni.lu These values are important for the identification of the compound and its potential adducts in mass spectrometry-based studies.
The table below lists the predicted collision cross section values for some adducts of this compound.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 157.00845 | 126.5 |
| [M+Na]+ | 178.99039 | 136.1 |
| [M-H]- | 154.99389 | 127.7 |
| [M+NH4]+ | 174.03499 | 149.1 |
| [M+K]+ | 194.96433 | 133.4 |
Data sourced from PubChem. uni.lu
Advanced Spectroscopic Characterization and Computational Studies
Quantum Chemical and Molecular Modeling Investigations
Quantum chemical and molecular modeling investigations are powerful tools for elucidating the properties and reactivity of molecules at an atomic and electronic level. For 1-chloro-2-(ethylsulfonyl)ethane, these methods would provide invaluable insights into its behavior.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a workhorse of modern computational chemistry, providing a balance between accuracy and computational cost.
For this compound, DFT calculations would be employed to determine key electronic properties. These calculations would involve selecting an appropriate functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-311+G(d,p)) to accurately model the electron density and, from it, derive various molecular properties.
Key predicted electronic properties would include:
Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.
Electron Density Distribution: This would reveal the electron-rich and electron-poor regions of the molecule, highlighting the polar nature of the C-Cl and S=O bonds.
Molecular Electrostatic Potential (MEP): An MEP map would visually represent the electrostatic potential on the molecule's surface. For this compound, this would likely show negative potential around the oxygen and chlorine atoms, indicating sites susceptible to electrophilic attack, and positive potential around the hydrogen atoms.
Atomic Charges: Calculation of partial atomic charges (e.g., using Mulliken, NBO, or Hirshfeld population analysis) would quantify the charge distribution across the atoms, providing insight into the polarity of the bonds.
A hypothetical table of DFT-derived electronic properties for this compound is presented below.
| Property | Predicted Value | Significance |
| HOMO Energy | (Value in eV) | Relates to the ability to donate electrons. |
| LUMO Energy | (Value in eV) | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | (Value in eV) | Indicator of chemical reactivity and stability. |
| Dipole Moment | (Value in Debye) | Quantifies the overall polarity of the molecule. |
Conformational Analysis and Energy Minimization Studies
The flexible single bonds in the ethyl and chloroethyl fragments of this compound allow for the existence of multiple conformers. Conformational analysis aims to identify the stable three-dimensional arrangements of the atoms and their relative energies.
This process would typically start with a systematic or stochastic search of the conformational space to identify all possible low-energy structures. Each identified conformer would then be subjected to geometry optimization and energy minimization calculations, usually using DFT or other quantum mechanical methods. The goal is to find the global minimum energy conformer, which is the most stable and thus most populated conformer at equilibrium, as well as other low-energy local minima.
Reaction Pathway Modeling and Transition State Characterization
Computational modeling can be used to explore the potential chemical reactions of this compound. A key application would be the study of nucleophilic substitution reactions, where the chlorine atom is displaced by a nucleophile.
Reaction pathway modeling involves identifying the minimum energy path that connects reactants to products. A crucial part of this is locating the transition state (TS), which is the highest energy point along this path. The structure and energy of the transition state determine the activation energy of the reaction, which is a key factor in determining the reaction rate.
For a hypothetical reaction, such as the substitution of the chlorine atom by a hydroxide (B78521) ion, the following would be calculated:
Geometries of Reactants, Products, and Transition State: Full optimization of the three-dimensional structures.
Vibrational Frequencies: A frequency calculation would confirm the nature of the stationary points. Reactants and products would have all real (positive) frequencies, while a transition state is characterized by having exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.
A table summarizing the energetic profile of a hypothetical reaction is shown below.
| Species | Relative Energy (kJ/mol) |
| Reactants (this compound + Nu⁻) | 0 |
| Transition State | (Calculated Activation Energy) |
| Products | (Calculated Reaction Energy) |
Simulation of Spectroscopic Properties from First Principles
First-principles calculations allow for the prediction of various spectroscopic properties, which can be invaluable for interpreting experimental spectra or for identifying the compound.
NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated by determining the magnetic shielding tensors for each nucleus. These theoretical shifts, when properly referenced, can be compared to experimental data to aid in spectral assignment. Spin-spin coupling constants could also be computed to further refine the structural analysis.
Infrared (IR) Spectroscopy: By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and their corresponding IR intensities can be predicted. These theoretical spectra can be compared with experimental IR spectra to identify characteristic vibrational modes, such as the S=O stretches, C-S stretches, and C-Cl stretch.
The following table provides a hypothetical comparison of experimental and calculated spectroscopic data.
| Spectroscopic Data | Experimental Value (Hypothetical) | Calculated Value |
| ¹H NMR Chemical Shift (δ, ppm) for -CH₂Cl | (e.g., 3.8) | (Calculated Value) |
| ¹³C NMR Chemical Shift (δ, ppm) for -CH₂Cl | (e.g., 45) | (Calculated Value) |
| IR Frequency (cm⁻¹) for S=O stretch | (e.g., 1320, 1130) | (Calculated Value) |
By undertaking these comprehensive computational studies, a deep and detailed understanding of the structural, electronic, and reactive properties of this compound can be achieved.
Research Applications of 1 Chloro 2 Ethylsulfonyl Ethane and Its Derivatives
Role as a Key Intermediate in Organic Synthesis
The presence of both a nucleophilic displacement site (the C-Cl bond) and a group that can activate the adjacent carbon-hydrogen bonds makes 1-chloro-2-(ethylsulfonyl)ethane a valuable intermediate in the synthesis of more complex molecules.
The ethylsulfonyl group is a desirable functional group in many biologically active molecules and functional materials due to its chemical stability and ability to participate in hydrogen bonding. This compound serves as a reagent for introducing the 2-(ethylsulfonyl)ethyl group into various molecular scaffolds. This is typically achieved through nucleophilic substitution reactions where a nucleophile displaces the chloride ion.
The general reaction can be represented as: Nu:⁻ + Cl-CH₂-CH₂-SO₂-Et → Nu-CH₂-CH₂-SO₂-Et + Cl⁻
Where Nu:⁻ represents a wide range of nucleophiles such as amines, alkoxides, thiolates, and carbanions. This reaction provides a straightforward method for the synthesis of a variety of compounds containing the ethylsulfonyl moiety.
A key synthetic transformation of this compound is its dehydrochlorination to form ethyl vinyl sulfone. This is a highly reactive Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles. This two-step process, starting from this compound, provides an indirect yet powerful method for the introduction of the ethylsulfonyl ethyl group.
| Reactant | Product | Reaction Type |
| Amine (R₂NH) | R₂N-CH₂-CH₂-SO₂-Et | Nucleophilic Substitution |
| Alkoxide (RO⁻) | RO-CH₂-CH₂-SO₂-Et | Nucleophilic Substitution |
| Thiolate (RS⁻) | RS-CH₂-CH₂-SO₂-Et | Nucleophilic Substitution |
| Ethyl vinyl sulfone + Nu:⁻ | Nu-CH₂-CH₂-SO₂-Et | Michael Addition |
This table illustrates the versatility of this compound in introducing the ethylsulfonyl ethyl group through direct substitution or via the formation of ethyl vinyl sulfone.
Vinyl sulfones, readily prepared from this compound, are valuable precursors in the synthesis of various heterocyclic compounds. researchgate.netdntb.gov.uaresearchgate.net Their electron-deficient double bond makes them excellent dienophiles in Diels-Alder reactions and partners in various cycloaddition reactions, leading to the formation of six-membered rings and other cyclic systems.
Furthermore, the chemistry of sulfones has been increasingly utilized in modern cross-coupling reactions. While direct cross-coupling with this compound is not widely reported, its derivatives, particularly vinyl sulfones, can participate in such reactions. For instance, vinyl sulfones can undergo Heck-type reactions and other palladium-catalyzed couplings to form more complex unsaturated systems.
| Reaction Type | Reactants | Product Type |
| Diels-Alder | Ethyl vinyl sulfone + Diene | Substituted Cyclohexene |
| Michael Addition/Cyclization | Ethyl vinyl sulfone + Dinucleophile | Heterocycle |
| Heck Reaction | Ethyl vinyl sulfone + Aryl Halide | Substituted Styrene |
This table provides examples of how derivatives of this compound can be used in the synthesis of cyclic and complex molecules.
Utilization in Polymer Chemistry and Functional Material Development
The incorporation of sulfonyl groups into polymers can significantly alter their properties, making them suitable for a range of specialized applications.
This compound can be used to modify existing polymers through a "grafting onto" approach. nih.govfrontiersin.orgresearchgate.net In this method, polymers with nucleophilic sites on their backbone can react with this compound to attach the ethylsulfonyl ethyl side chains. For example, a polymer containing hydroxyl or amine groups could be functionalized in this manner.
An alternative "grafting from" approach would involve the synthesis of a monomer derived from this compound, which is then polymerized. For instance, the chloro group could be replaced with a polymerizable group like a vinyl or acrylate (B77674) moiety.
The introduction of the polar ethylsulfonyl group can have a profound impact on the physical and chemical properties of a polymer. These changes can include:
Increased Polarity and Hydrophilicity: The sulfonyl group is highly polar and can engage in hydrogen bonding, which can increase the polymer's affinity for water and other polar solvents.
Enhanced Thermal Stability: Sulfonyl groups are generally thermally stable, and their incorporation can raise the decomposition temperature of the polymer.
Improved Mechanical Properties: The strong intermolecular forces introduced by the sulfonyl groups can lead to increased stiffness and tensile strength of the polymer.
Modified Optical Properties: The presence of sulfonyl groups can alter the refractive index of a polymer.
Applications in Proteomics Research and Chemical Biology Probes
The reactivity of this compound and its derivatives makes them potential tools for studying proteins and their functions within a cellular context.
The ethylsulfonyl group can act as a Michael acceptor after elimination of HCl to form ethyl vinyl sulfone. This vinyl sulfone is a reactive electrophile that can covalently modify nucleophilic amino acid residues in proteins, most notably the thiol group of cysteine. nih.gov This reactivity makes this compound a potential candidate for development as a cysteine-reactive probe.
Such probes can be used to:
Identify and profile reactive cysteine residues in the proteome: By attaching a reporter tag (e.g., a fluorophore or a biotin (B1667282) molecule) to a derivative of this compound, researchers can label and subsequently identify proteins with accessible and reactive cysteine residues.
Study enzyme activity: If the reactive cysteine is in the active site of an enzyme, its modification by the probe can lead to inhibition of the enzyme, providing a means to study its function.
Investigate protein-protein interactions: By cross-linking interacting proteins, derivatives of this compound could help to map protein interaction networks.
The covalent adducts formed between the probe and the protein can be identified and characterized using mass spectrometry-based proteomics techniques. nih.govnih.gov The mass shift resulting from the covalent modification allows for the identification of the labeled peptide and, through tandem mass spectrometry, the precise site of modification on the protein.
| Application Area | Probe Design Principle | Analytical Method |
| Cysteine Reactivity Profiling | Ethyl vinyl sulfone moiety with a reporter tag | Mass Spectrometry, Fluorescence Imaging |
| Enzyme Inhibition | Ethyl vinyl sulfone moiety targets active site cysteine | Activity Assays, Mass Spectrometry |
| Cross-linking Studies | Bifunctional probe with two reactive groups | Mass Spectrometry |
This table outlines the potential applications of this compound derivatives as chemical probes in proteomics.
Design and Synthesis of Proteomic Tools for Biomolecule Modification
The transformation of this compound into ethyl vinyl sulfone provides a versatile platform for creating tools aimed at modifying biomolecules. The ethyl vinyl sulfone group acts as a Michael acceptor, readily reacting with nucleophilic side chains of amino acids.
One of the primary applications is in the development of activity-based probes (ABPs). These probes are designed to covalently label the active site of specific enzymes, providing a direct measure of their catalytic activity within a complex biological sample. For instance, peptide vinyl sulfones, synthesized from precursors related to this compound, have been successfully used as ABPs for cysteine proteases. nih.govresearchgate.net These probes typically consist of a peptide sequence for target recognition, the vinyl sulfone "warhead" for covalent modification, and a reporter tag (like biotin or a fluorophore) for detection and enrichment. researchgate.net
The synthesis of such tools often involves a multi-step process where the vinyl sulfone moiety is introduced. A common strategy is the elimination reaction of a 2-haloethyl sulfone, such as this compound, to generate the reactive vinyl sulfone. researchgate.net This can then be coupled to other functionalities, such as peptides or affinity tags, to create the final proteomic tool. researchgate.net
The reactivity of ethyl vinyl sulfone is not limited to cysteine. Studies have shown that it can also alkylate the ε-amino groups of lysine (B10760008) side chains and the imidazole (B134444) groups of histidine residues. nih.gov This broader reactivity has been exploited to modify proteins more generally, although cysteine modification is often more selective under controlled pH conditions. nih.gov
The table below summarizes the reactivity of ethyl vinyl sulfone with different amino acid residues.
| Amino Acid Residue | Reactive Group | Type of Adduct | Selectivity |
| Cysteine | Thiol (-SH) | Thioether | High, especially at near-neutral pH |
| Lysine | ε-Amino (-NH2) | Secondary or Tertiary Amine | Moderate, more reactive at alkaline pH |
| Histidine | Imidazole | N-alkylated Imidazole | Lower, competes with other nucleophiles |
Table 1: Reactivity of Ethyl Vinyl Sulfone with Amino Acid Residues
Investigation of Biological Interactions through Chemical Probes
Chemical probes derived from this compound are instrumental in elucidating biological interactions. These probes can be used to identify the targets of bioactive small molecules, to profile the activity of entire enzyme families, and to study protein-protein or protein-ligand interactions.
A significant area of application is in the study of cysteine proteases, a class of enzymes involved in numerous physiological and pathological processes. Vinyl sulfone-containing probes have been designed to target specific cysteine proteases, such as those in the papain family and ubiquitin-specific proteases. researchgate.net By using these probes in competitive activity-based protein profiling (ABPP) experiments, researchers can identify and quantify the active members of these enzyme families in cell lysates or even in living cells. nih.gov
Furthermore, the vinyl sulfone moiety has been incorporated into more complex molecular architectures to investigate specific biological systems. For example, ubiquitin-based chemical probes featuring a C-terminal vinyl sulfone have been developed to study the enzymes involved in the ubiquitin-proteasome system. rsc.org These probes have enabled the exploration of the enzymatic machinery of ubiquitin-like proteins (Ubls) in their native cellular environment. rsc.org
The versatility of the vinyl sulfone group also extends to the study of protein-carbohydrate interactions. Monosaccharides and disaccharides have been derivatized with a vinyl sulfone group, allowing for their covalent linkage to proteins to create neoglycoproteins. acs.org These synthetic glycoproteins can then be used to probe the binding specificity of lectins, a class of proteins that recognize specific carbohydrate structures. acs.org
The development of DNA-encoded chemical libraries (DELs) has also benefited from vinyl sulfone chemistry. A mild and efficient on-DNA synthesis of vinyl sulfones has been developed, enabling the incorporation of this covalent warhead into vast libraries of compounds for drug discovery. rsc.org This allows for the rapid screening of millions of potential covalent inhibitors against a protein target.
The table below provides examples of chemical probes derived from the ethyl vinyl sulfone scaffold and their applications.
| Probe Type | Target | Application |
| Peptide Vinyl Sulfones | Cysteine Proteases | Activity-based protein profiling, inhibitor development nih.govresearchgate.net |
| Ubiquitin-Vinyl Sulfone | Deubiquitinating Enzymes (DUBs) | Studying the ubiquitin-proteasome system rsc.org |
| Saccharide-Vinyl Sulfone | Proteins (for neoglycoprotein formation) | Investigating lectin-carbohydrate interactions acs.org |
| Vinyl Sulfone-functionalized DNA | Various Protein Targets | DNA-encoded library screening for covalent inhibitors rsc.org |
Table 2: Examples of Ethyl Vinyl Sulfone-Based Chemical Probes and Their Applications
Environmental Considerations and Degradation Pathways of 1 Chloro 2 Ethylsulfonyl Ethane
Environmental Fate and Persistence Assessments
The environmental persistence of a chemical is determined by its resistance to various degradation processes. For 1-Chloro-2-(ethylsulfonyl)ethane, these processes can be broadly categorized as abiotic (non-biological) and biotic (biological).
Abiotic degradation involves the breakdown of a chemical through processes like hydrolysis and photolysis without the involvement of microorganisms.
Hydrolysis: Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For this compound, the presence of a chlorine atom suggests that hydrolysis could be a significant degradation pathway. The carbon-chlorine bond is susceptible to nucleophilic attack by water, which would lead to the replacement of the chlorine atom with a hydroxyl group, forming 2-(ethylsulfonyl)ethanol (B1294784) and hydrochloric acid. The rate of this reaction would be influenced by environmental factors such as pH and temperature. While specific kinetic data for the hydrolysis of this compound is not readily available in published literature, studies on similar chlorinated alkanes indicate that this process can occur, although rates can vary significantly depending on the molecular structure.
Photolysis: Photolysis is the decomposition of molecules by light. The energy from photons, particularly in the ultraviolet spectrum of sunlight, can break chemical bonds. For this compound, the carbon-chlorine and carbon-sulfur bonds could be susceptible to photolytic cleavage. The sulfonyl group (-SO2-) itself is generally stable to photolysis. The photodegradation of this compound would likely result in the formation of various smaller, more volatile compounds. The efficiency of photolysis is dependent on the absorption of light by the molecule and the quantum yield of the reaction. There is a lack of specific studies on the photolytic degradation of this compound.
Table 1: Potential Abiotic Degradation Products of this compound
| Degradation Process | Reactant | Potential Products |
| Hydrolysis | This compound + H₂O | 2-(Ethylsulfonyl)ethanol + Hydrochloric Acid |
| Photolysis | This compound + Light | Various smaller chlorinated and sulfur-containing compounds |
Biotic degradation, mediated by microorganisms, is a key process for the removal of many organic pollutants from the environment.
The structure of this compound, containing both a chlorinated alkyl chain and a sulfonyl group, suggests that it could be susceptible to microbial attack. Microorganisms have evolved diverse enzymatic machinery to break down a wide array of chemical structures.
Degradation of the Chlorinated Alkyl Chain: The carbon-chlorine bond can be cleaved by microbial enzymes such as dehalogenases. This can occur under both aerobic and anaerobic conditions. Aerobic dehalogenases often utilize oxygen to hydroxylate the carbon atom attached to the halogen, leading to its removal. Anaerobic dehalogenation, or reductive dechlorination, involves the use of the chlorinated compound as an electron acceptor, with the chlorine atom being replaced by a hydrogen atom.
Metabolism of the Sulfonyl Group: The ethylsulfonyl group presents another potential site for microbial metabolism. While the sulfonyl group is generally more resistant to degradation than a sulfide (B99878) or sulfoxide (B87167), some microorganisms are capable of cleaving carbon-sulfur bonds in sulfones. This can occur through various enzymatic pathways. For instance, some bacteria can utilize organosulfonates as a source of sulfur, cleaving the C-S bond to release sulfite, which can then be incorporated into cellular components. The initial steps in the degradation of some sulfonated compounds involve monooxygenases that hydroxylate the aromatic ring, followed by further breakdown. researchgate.net
Table 2: Potential Biotic Degradation Pathways for this compound
| Metabolic Process | Enzymatic Action | Potential Intermediate Products |
| Dehalogenation | Dehalogenase | 2-(Ethylsulfonyl)ethanol |
| C-S Bond Cleavage | Sulfonatase/Monooxygenase | Ethylsulfonate, Chloroethanol |
Formation as a Product or Byproduct in Environmental Processes
The presence of this compound in the environment is likely linked to anthropogenic activities, particularly the degradation of chemical warfare agents.
Sulfur mustards, such as bis(2-chloroethyl) sulfide (HD), are persistent chemical warfare agents. In the environment, they undergo various degradation processes, including hydrolysis and oxidation. nih.gov The initial hydrolysis of sulfur mustard yields thiodiglycol. nih.gov However, oxidation is also a significant transformation pathway.
The sulfur atom in sulfur mustard and its degradation products is susceptible to oxidation, leading to the formation of sulfoxides and subsequently sulfones. For example, the oxidation of sulfur mustard itself can produce mustard sulfoxide and mustard sulfone. It is plausible that this compound could be formed through the oxidation of related sulfur mustard degradation products that contain an ethylthio group. While direct evidence for the formation of this compound as a degradation product of sulfur mustard is not extensively documented, the formation of various sulfonylated compounds from the oxidation of sulfur mustard and its precursors is known. researchgate.net The use of strong oxidizing agents in decontamination procedures could also potentially lead to the formation of such sulfone products. opcw.org
Methodologies for Environmental Detection and Monitoring
The detection and monitoring of this compound in environmental samples such as soil and water require sensitive and specific analytical methods. Given its structure as a semi-volatile organic compound, gas chromatography-mass spectrometry (GC-MS) is the most suitable technique for its analysis. cdc.gov
Sample Preparation: For water samples, a pre-concentration step is typically necessary to achieve the low detection limits required for environmental monitoring. This is often accomplished using solid-phase extraction (SPE) with a sorbent material that can retain the analyte of interest from the water matrix. The analyte is then eluted with a small volume of an organic solvent. For soil and sediment samples, solvent extraction, such as sonication or Soxhlet extraction, is used to transfer the compound from the solid matrix into a solvent.
Analytical Instrumentation: GC-MS is the preferred method for the analysis of this compound. nih.govacs.org Gas chromatography separates the components of a mixture based on their volatility and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. This provides both qualitative (identification) and quantitative (concentration) information. The use of high-resolution mass spectrometry can further enhance the specificity and sensitivity of the analysis. For the analysis of sulfur-containing compounds, element-specific detectors like the sulfur chemiluminescence detector (SCD) or inductively coupled plasma mass spectrometry (ICP-MS) can also be employed in conjunction with GC. nih.gov
Table 3: Analytical Methods for the Detection of this compound and Related Compounds
| Analytical Technique | Sample Matrix | Sample Preparation | Detection Limit |
| GC-MS | Water | Solid-Phase Extraction (SPE) | Low µg/L to ng/L range |
| GC-MS | Soil/Sediment | Solvent Extraction (e.g., Sonication) | Low µg/kg to ng/kg range |
| HPLC-ICP-MS | Water | Direct Injection/SPE | Element-specific, low µg/L |
Structure Activity Relationships Sar and Interactions with Biological Systems Relevant Analogs
Influence of the Sulfonyl Group on Biological Activity Profiles
The sulfonyl group (–SO2–) plays a critical role in modulating the biological activity of adjacent functionalities. Its strong electron-withdrawing nature significantly influences the reactivity of the chloroethyl group, making the terminal carbon more susceptible to nucleophilic attack. nih.goveurjchem.com This electronic effect is a key determinant of the compound's potential as an alkylating agent.
Alkylating agents exert their biological effects, including cytotoxic and antineoplastic activities, by reacting with electron-rich sites on crucial cellular macromolecules such as DNA and proteins. youtube.comnih.govoncohemakey.commdpi.com The primary targets within DNA are the nitrogen and oxygen atoms of the purine (B94841) and pyrimidine (B1678525) bases, with the N7 position of guanine (B1146940) being a particularly common site of alkylation. mdpi.com
The reactivity of the 2-chloroethyl group in compounds like 1-Chloro-2-(ethylsulfonyl)ethane is enhanced by the sulfonyl moiety. This can be understood by considering the mechanism of action of related compounds like the nitrogen mustards, which form a reactive aziridinium (B1262131) ion intermediate. mdpi.comnih.gov While the mechanism for chloroethyl sulfones may differ, the principle of creating a potent electrophilic center remains. The sulfonyl group, by withdrawing electron density, polarizes the C-Cl bond, facilitating its cleavage and the subsequent alkylation of nucleophilic targets.
Studies on analogous sulfonate esters have provided insights into their reactivity. For instance, the antitumor agent clomesone (B1199345), 2-chloroethyl (methylsulfonyl)methanesulfonate, is a potent alkylating agent. consensus.apprsc.org Its activity is attributed to the presence of the 2-chloroethyl group, which acts as the alkylating moiety, and the sulfonate ester, which serves as a good leaving group. periodicchemistry.com The reactivity of these esters can be modeled using parameters like the relative alkylation index (RAI), which considers both electrophilicity and hydrophobicity. nih.gov
The interaction of this compound and its analogs with cellular components is not limited to DNA. These compounds can also react with other nucleophiles, such as the thiol groups of cysteine residues in proteins and glutathione (B108866) (GSH). nih.gov The depletion of intracellular GSH, a key antioxidant, can lead to increased oxidative stress and contribute to cytotoxicity. nih.gov
The nature of the sulfonyl group and its substituents can influence the selectivity of these interactions. For example, the design of more complex sulfonyl-containing molecules can lead to targeted interactions. While specific data for this compound is unavailable, the general principle is that the physicochemical properties imparted by the ethylsulfonyl group will govern its cellular uptake, distribution, and target engagement.
Derivatization Strategies for Targeted Biological Applications
The core structure of this compound offers a scaffold for the rational design of new therapeutic agents. By modifying the ethyl or chloroethyl moieties, it is possible to modulate the compound's reactivity, selectivity, and pharmacokinetic properties.
The development of analogs of potent alkylating agents is a common strategy in medicinal chemistry to improve therapeutic indices. For instance, in the case of clomesone, several analogs have been synthesized to explore the structure-activity landscape. consensus.app These include modifications to the group alpha to the sulfonate and variations in the alkylating group itself. consensus.app
One approach involves replacing the chloroethyl group with other haloethyl groups or different alkyl chains to alter reactivity and toxicity. consensus.app Another strategy is to introduce different substituents on the sulfonyl portion of the molecule to fine-tune its electronic properties and steric bulk, potentially leading to more selective interactions with target enzymes or receptors.
The following table summarizes the activity of some clomesone analogs against P388 leukemia, illustrating the impact of structural modifications.
| Compound | Modification from Clomesone | Activity against P388 Leukemia (% Increase in Lifespan) |
| Clomesone | - | Cures |
| 2-Hydroxyethyl (methylsulfonyl)methanesulfonate | Replacement of 2-chloroethyl with 2-hydroxyethyl | 66-94% |
| 3-Chloropropyl (methylsulfonyl)methanesulfonate | Replacement of 2-chloroethyl with 3-chloropropyl | Modest Increase |
| Propyl (methylsulfonyl)methanesulfonate | Replacement of 2-chloroethyl with propyl | Modest Increase |
| 2-Chloroethyl α-chloroethanesulfonate | Substitution on the methyl group of the sulfonate | 45% |
| 2-Chloroethyl (trifluoromethyl)methanesulfonate | Substitution on the methyl group of the sulfonate | 72% |
Data sourced from a study on clomesone analogs. consensus.app
While the primary anticipated activity of this compound is as an alkylating agent with potential antineoplastic properties, its structural motifs are also found in compounds with other biological activities.
Enzyme Inhibition: The sulfonyl group is a common feature in many enzyme inhibitors. nih.govmdpi.com By designing analogs that can fit into the active site of a specific enzyme, it is possible to achieve targeted inhibition. For example, sulfonyl-containing compounds have been designed as inhibitors of various enzymes. nih.govmdpi.com
Antimicrobial Activity: Sulfonamides and sulfones have a long history as antimicrobial agents. nih.govnih.govresearchgate.net The mechanism often involves the inhibition of essential metabolic pathways in microorganisms. researchgate.net Derivatization of the this compound scaffold could lead to novel antimicrobial compounds. Studies on other sulfonyl-containing compounds have shown that structural modifications can significantly impact their antibacterial and antifungal efficacy. nih.govnih.govresearchgate.netresearchgate.netmdpi.com
Antineoplastic Activity: As discussed, the core structure of this compound is analogous to known antineoplastic agents. nih.govconsensus.appnih.govnih.gov The development of analogs with improved tumor selectivity and reduced systemic toxicity is a key goal in cancer chemotherapy. nih.gov Research on related compounds like chromone-based lavendustin analogs and quinoline-docetaxel analogs demonstrates the potential of hybrid molecules in cancer therapy. nih.govnih.gov
Mechanistic Insights into Molecular and Cellular Interactions
The mechanism of action of this compound at the molecular level is presumed to involve the alkylation of biological macromolecules. youtube.comnih.govoncohemakey.commdpi.com The chloroethyl group is the reactive moiety, and its reactivity is activated by the sulfonyl group.
The interaction with DNA is likely to be a critical event leading to cytotoxicity. Bifunctional alkylating agents can form interstrand or intrastrand cross-links in DNA, which are particularly difficult for cellular repair mechanisms to resolve and can trigger apoptosis. youtube.commdpi.com While this compound is monofunctional in terms of its chloroethyl group, the potential for complex interactions cannot be ruled out.
Computational modeling and experimental studies on related compounds can provide further insights. For example, studies on the hydrolysis of 2-chloroethyl ethyl sulfide (B99878), a related sulfur mustard analog, have elucidated the formation of reactive sulfonium (B1226848) ion intermediates. researchgate.netcore.ac.uk Similar intermediates could potentially be involved in the reactions of this compound.
Future Research Directions and Emerging Opportunities
Development of Sustainable and Green Synthesis Methodologies
The chemical industry is increasingly shifting towards environmentally benign processes, and the synthesis of sulfones is no exception. Traditional methods for synthesizing sulfones often involve harsh reaction conditions, the use of stoichiometric and sometimes hazardous reagents, and the generation of significant waste. nih.gov Future research will prioritize the development of green and sustainable synthetic routes to 1-Chloro-2-(ethylsulfonyl)ethane and related sulfones.
Key areas of focus include:
Catalytic Systems: The use of catalytic amounts of transition metals, such as iron, copper, and zinc, is a promising strategy. rsc.orgjchemrev.com Iron-catalyzed multicomponent reactions, for instance, offer a pathway to synthesize complex sulfones in a single step with high atom economy. rsc.org
Electrochemical Synthesis: Electrochemical methods present a green alternative by using electricity as a clean reagent. These methods can often be performed in aqueous media under ambient conditions, minimizing the use of organic solvents and harsh reagents. nih.gov
Alternative Solvents and Energy Sources: Research into the use of greener solvents like ionic liquids or even solvent-free conditions, coupled with energy sources such as microwave irradiation, can lead to more efficient and environmentally friendly syntheses. jchemrev.com
Bio-based Precursors: Investigating the use of renewable, bio-based starting materials for the synthesis of the ethylsulfonyl and chloroethane (B1197429) moieties would significantly enhance the sustainability profile of this compound.
Advanced Computational Design for Novel Derivatives with Enhanced Properties
The functional versatility of the sulfone group makes this compound an attractive scaffold for designing new molecules with tailored properties. Advanced computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are becoming indispensable tools in this endeavor. nih.govyoutube.com
QSAR studies establish a mathematical relationship between the chemical structure of a compound and its biological activity or other properties. nih.govyoutube.com By analyzing these relationships, researchers can predict the properties of novel, unsynthesized derivatives of this compound. This in silico approach accelerates the discovery process by prioritizing the synthesis of candidates with the highest potential for desired activities. nih.govufv.br
Future computational design efforts will likely focus on:
Predicting Bioactivity: Developing QSAR models to predict the antimicrobial, antifungal, or anticancer activity of novel this compound derivatives. nih.govufv.brnih.gov
Optimizing Physicochemical Properties: Using computational tools to fine-tune properties like solubility, stability, and membrane permeability for improved performance in various applications, including drug delivery. nih.gov
Designing for Selectivity: Creating models that can predict the selectivity of derivatives for specific biological targets, thereby minimizing off-target effects. nih.gov
Exploration of New Catalytic Applications in Organic Transformations
While this compound is primarily known as a reactive intermediate, its structural features suggest potential applications as a catalyst or a ligand in organic synthesis. The presence of the sulfonyl group and the reactive chloro-alkane moiety could be exploited in novel catalytic cycles.
Future research in this area could explore:
Organocatalysis: Investigating the potential of this compound and its derivatives to act as organocatalysts in various organic transformations. The sulfonyl group can influence the acidity of adjacent protons, potentially enabling its use in reactions requiring a mild Brønsted acid catalyst.
Ligand Development: Modifying the structure of this compound to create novel ligands for transition metal catalysis. The sulfonyl oxygen atoms can act as coordination sites for metal ions, influencing the catalytic activity and selectivity of the metal center.
Phase-Transfer Catalysis: The combination of a polar sulfonyl group and a lipophilic ethyl chain could impart phase-transfer catalytic properties, facilitating reactions between reagents in immiscible phases.
Deeper Investigation into Environmental Remediation and Decontamination Strategies
Organosulfur compounds are present in the environment from both natural and anthropogenic sources. The unique chemical properties of this compound suggest its potential utility in environmental remediation and decontamination strategies.
Emerging opportunities in this field include:
Detection of Pollutants: Developing sensors based on derivatives of this compound for the detection of specific environmental pollutants. For example, functionalized sulfones could be used in optical or electrochemical sensors for heavy metal ions or other toxic substances. acs.orgnih.gov
Degradation of Persistent Organic Pollutants: Investigating the use of this compound as a reagent or precursor for reagents in advanced oxidation processes designed to break down persistent organic pollutants.
Sulfur Removal from Fuels: While not a direct application of the compound itself, understanding the chemistry of C-S bond cleavage in molecules like this compound can inform the development of more efficient biodesulfurization processes for fossil fuels. nih.gov
Expanding Biological Research for Targeted Therapeutic Development
The sulfone moiety is a well-established pharmacophore found in numerous approved drugs. This makes this compound an interesting starting point for the development of new therapeutic agents.
Future biological research directions will likely involve:
Antimicrobial and Antifungal Agents: The known antimicrobial properties of various organosulfur compounds provide a strong rationale for screening this compound and its derivatives against a broad spectrum of bacteria and fungi. nih.govhealthline.com
Anticancer Drug Discovery: Sulfonamides and sulfones have shown promise as anticancer agents. nih.govnih.gov Future work could involve synthesizing a library of this compound derivatives and evaluating their cytotoxicity against various cancer cell lines. nih.gov
Targeted Drug Delivery: The concept of using a carrier molecule to deliver a drug to a specific site in the body is a major focus of modern medicine. ntu.edu.sg Derivatives of this compound could be designed as prodrugs, where the sulfone is metabolized in vivo to release an active therapeutic agent. nih.gov The reactive chloro group also offers a handle for covalent attachment to targeting moieties or larger drug delivery systems.
Q & A
Q. Advantages :
- High surface area : NU-1000’s mesoporous structure enhances substrate-catalyst contact .
- Tunable acidity : Brønsted acid sites in polyoxometalates stabilize transition states, accelerating sulfide-to-sulfone conversion .
Limitations : - Pore blockage : Accumulation of sulfone products reduces catalytic longevity.
- Mo leaching : Prolonged use under acidic conditions degrades MOF integrity, requiring post-reaction ICP-MS analysis to monitor metal loss .
Advanced: What computational models predict the physicochemical properties of this compound, and how do they compare with experimental data?
- Density Functional Theory (DFT) : Calculates bond dissociation energies (e.g., S-Cl: ~65 kcal/mol) and predicts hydrolysis pathways .
- Molecular dynamics simulations : Model solubility parameters in mixed solvents, validated against experimental HSP data (error margin <5%) .
- QSPR models : Relate molecular descriptors (e.g., polar surface area) to toxicity endpoints for environmental risk assessment .
Advanced: How can researchers resolve contradictions in reported reaction outcomes (e.g., by-product formation) during this compound synthesis?
- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., pH, temperature) affecting by-product ratios .
- In-situ monitoring : Employ FTIR or NMR to track intermediate species and adjust reaction conditions in real-time .
- Cross-validation : Compare results across multiple analytical platforms (e.g., HPLC vs. GC-MS) to confirm product identity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
